molecular formula C17H18O B14511935 1,1'-(4-Methoxybut-1-ene-1,4-diyl)dibenzene CAS No. 62785-37-9

1,1'-(4-Methoxybut-1-ene-1,4-diyl)dibenzene

Cat. No.: B14511935
CAS No.: 62785-37-9
M. Wt: 238.32 g/mol
InChI Key: JDQVBEXPXGTZAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(4-Methoxybut-1-ene-1,4-diyl)dibenzene is an organic compound characterized by the presence of two benzene rings connected by a 4-methoxybut-1-ene-1,4-diyl linker. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(4-Methoxybut-1-ene-1,4-diyl)dibenzene typically involves the reaction of 4-methoxy-1-butene with benzene derivatives under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 4-methoxy-1-butene acts as the alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,1’-(4-Methoxybut-1-ene-1,4-diyl)dibenzene undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the butene linker can be reduced to form saturated derivatives.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of nitro, sulfonyl, or other substituted benzene derivatives.

Scientific Research Applications

1,1’-(4-Methoxybut-1-ene-1,4-diyl)dibenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1,1’-(4-Methoxybut-1-ene-1,4-diyl)dibenzene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the benzene rings can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(1-Buten-3-yne-1,4-diyl)dibenzene: Similar structure but with a triple bond in the linker.

    1,1’-(4-Methylpent-1-ene-2,4-diyl)dibenzene: Similar structure with a different alkyl linker.

    4-Methoxy-1-butene: A simpler compound with only one benzene ring.

Uniqueness

1,1’-(4-Methoxybut-1-ene-1,4-diyl)dibenzene is unique due to the presence of the methoxy group and the specific positioning of the double bond in the butene linker. This unique structure imparts distinct reactivity and interaction profiles compared to other similar compounds.

Properties

CAS No.

62785-37-9

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

(1-methoxy-4-phenylbut-3-enyl)benzene

InChI

InChI=1S/C17H18O/c1-18-17(16-12-6-3-7-13-16)14-8-11-15-9-4-2-5-10-15/h2-13,17H,14H2,1H3

InChI Key

JDQVBEXPXGTZAY-UHFFFAOYSA-N

Canonical SMILES

COC(CC=CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.